molecular formula C10H15NO5 B580220 (R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid CAS No. 364077-84-9

(R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

Cat. No. B580220
M. Wt: 229.232
InChI Key: CKYGSXRXTIKGAJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group often used in organic synthesis . It’s introduced into a molecule to protect a functional group from the influence of certain reactions. Once those reactions have been carried out, the Boc group can be removed to restore the functional group .


Synthesis Analysis

While specific synthesis methods for “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” are not available, the Boc group is typically introduced to a molecule through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base .


Molecular Structure Analysis

The Boc group has the formula C5H9O2 and a molecular weight of 101.12376 . Its structure includes a carbonyl group (C=O) and a tert-butyl group (C(CH3)3), linked by an oxygen atom .


Chemical Reactions Analysis

The Boc group can be removed from a molecule by an acid-catalyzed reaction, which is often carried out with trifluoroacetic acid . This reaction is commonly used in peptide synthesis, where the Boc group is used to protect amino groups .


Physical And Chemical Properties Analysis

The Boc group is a stable structure with a net charge of 0 . Its physical and chemical properties will depend on the specific molecule it’s part of.

Scientific Research Applications

  • Structural Analysis and Crystal Formation : The compound demonstrates distinct structural characteristics, such as adopting an envelope conformation in certain derivatives, which is important in the formation of two-dimensional layers through hydrogen and other types of interactions (Rajalakshmi et al., 2013).

  • Synthesis of Derivatives : An efficient and scalable synthesis of similar compounds has been described, which is key for producing large quantities for further research and applications (Gan et al., 2013).

  • Applications in Ester and Anhydride Synthesis : This compound is used in reactions leading to the formation of esters and anhydrides, demonstrating its utility in the synthesis of various organic compounds (Bartoli et al., 2007).

  • Asymmetric Synthesis Applications : It plays a role in asymmetric syntheses of certain carboxylic acids, contributing to the development of optically pure compounds, which is vital in drug synthesis and other applications (Xue et al., 2002).

  • Tert-butoxycarbonylation Reagent Use : The compound is utilized as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, showing its versatility in modifying different organic compounds (Saito et al., 2006).

  • Role in Crystal Structure and Conformation : Studies on similar compounds' crystal structures and conformations provide insights into molecular interactions and stability, important for designing stable pharmaceutical compounds (Yuan et al., 2010).

  • Application in Ru(II)‐BINAP Reduction : This compound is involved in the Ru(II)‐BINAP reduction of ketoesters derived from hydroxyproline, indicating its role in complex organic reactions (King et al., 2005).

  • Improved Synthesis Methods : Improved synthesis methods for derivatives have been developed, which is crucial for creating more efficient and cost-effective production processes (Liu et al., 2008).

  • Conformational Analysis in Molecular Structures : The compound's derivatives are used to understand the conformational aspects of molecular structures, aiding in the design of more effective pharmaceutical agents (Cetina et al., 2003).

  • Antibacterial Activity : Derivatives exhibit antibacterial activities, highlighting the compound's potential in developing new antibacterial agents (Song et al., 2015).

Future Directions

The use of the Boc group in organic synthesis is a well-established technique, and it’s likely to continue being used due to its effectiveness and versatility . Future research may focus on developing new methods for introducing and removing the Boc group, as well as exploring its use in the synthesis of new compounds.

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGSXRXTIKGAJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654649
Record name 1-(tert-Butoxycarbonyl)-4-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

CAS RN

364077-84-9
Record name 1-(tert-Butoxycarbonyl)-4-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Citations

For This Compound
1
Citations
CA Van Huis, A Casimiro-Garcia, CF Bigge… - Bioorganic & medicinal …, 2009 - Elsevier
Aiming to improve upon previously disclosed Factor Xa inhibitors, a series of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides were explored with the intent of increasing the projected …
Number of citations: 25 www.sciencedirect.com

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